molecular formula C11H11BrN2O3 B8370179 2-(6-bromo-1,2-benzisoxazol-3-yl)-N-(2-hydroxyethyl)acetamide

2-(6-bromo-1,2-benzisoxazol-3-yl)-N-(2-hydroxyethyl)acetamide

Cat. No.: B8370179
M. Wt: 299.12 g/mol
InChI Key: YNAGIVUXPIESRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-bromo-1,2-benzisoxazol-3-yl)-N-(2-hydroxyethyl)acetamide is a useful research compound. Its molecular formula is C11H11BrN2O3 and its molecular weight is 299.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11BrN2O3

Molecular Weight

299.12 g/mol

IUPAC Name

2-(6-bromo-1,2-benzoxazol-3-yl)-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C11H11BrN2O3/c12-7-1-2-8-9(14-17-10(8)5-7)6-11(16)13-3-4-15/h1-2,5,15H,3-4,6H2,(H,13,16)

InChI Key

YNAGIVUXPIESRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)ON=C2CC(=O)NCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of (6-bromo-1,2-benzisoxazol-3-yl)acetic acid (Intermediate 32) (0.10 g) and HATU (0.18 g) in tetrahydrofuran (5 ml) was stirred at room temp. for 10 min then treated with 1-hydroxybenzotriazole (0.05 g) 2-aminoethanol (0.03 ml) and diisopropylethylamine (0.2 ml). The mixture was stirred for a further 18 h then concentrated under vacuum. The residue was partitioned between dichloromethane (5 ml) and 2M aqueous sodium carbonate (5 ml). The organic layer was dried using a hydrophobic filter tube then applied to a Varian Bond-Elut SPE cartridge. Sequential elution with dichloromethane, ether, ethyl acetate, acetonitrile and acetone yieldded the title compound as a white solid (0.08 g).
Quantity
0.1 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Name
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
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0.03 mL
Type
reactant
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0.2 mL
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reactant
Reaction Step Two

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